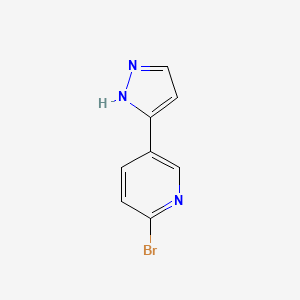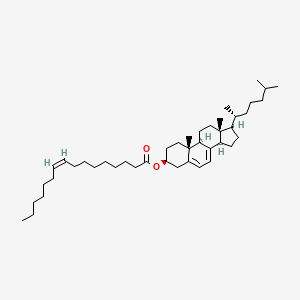
7-Dehydrocholesterol Palmitoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Dehydrocholesterol Palmitoleate is a compound that combines 7-Dehydrocholesterol, a precursor in the biosynthesis of cholesterol, with Palmitoleate, a monounsaturated fatty acid. This compound is of significant interest due to its potential roles in various biological processes and its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dehydrocholesterol Palmitoleate typically involves the esterification of 7-Dehydrocholesterol with Palmitoleic acid. This reaction can be catalyzed by various agents, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the metabolic engineering of microorganisms like Saccharomyces cerevisiae. By manipulating the biosynthetic pathways and optimizing fermentation conditions, high yields of 7-Dehydrocholesterol can be achieved, which can then be esterified with Palmitoleic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Dehydrocholesterol Palmitoleate undergoes various chemical reactions, including:
Oxidation: The double bonds in both 7-Dehydrocholesterol and Palmitoleate can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to form saturated derivatives.
Substitution: Functional groups on the sterol ring or fatty acid chain can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.
Substitution: Various nucleophiles can be used in the presence of catalysts like Lewis acids.
Major Products: The major products of these reactions include hydroxylated derivatives, saturated sterols, and substituted fatty acid esters, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
7-Dehydrocholesterol Palmitoleate has diverse applications in scientific research:
Chemistry: It is used as a model compound to study sterol and fatty acid interactions.
Biology: It plays a role in studying membrane fluidity and integrity due to its incorporation into lipid bilayers.
Wirkmechanismus
The mechanism of action of 7-Dehydrocholesterol Palmitoleate involves its incorporation into cellular membranes, where it influences membrane fluidity and integrity. It also acts as a lipid-soluble antioxidant, protecting cells from oxidative stress and ferroptosis by reducing lipid peroxyl radicals . The molecular targets include enzymes involved in cholesterol biosynthesis and pathways regulating lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
7-Dehydrocholesterol: A precursor in cholesterol biosynthesis, similar in structure but lacking the fatty acid ester.
Palmitoleic Acid: A monounsaturated fatty acid, similar in function but not esterified to a sterol.
Cholesterol: The end product of the biosynthesis pathway, differing in its fully saturated sterol ring.
Uniqueness: 7-Dehydrocholesterol Palmitoleate is unique due to its combined properties of both a sterol and a fatty acid, allowing it to participate in diverse biological processes and offering potential therapeutic benefits not seen in its individual components .
Eigenschaften
Molekularformel |
C43H72O2 |
|---|---|
Molekulargewicht |
621.0 g/mol |
IUPAC-Name |
[(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C43H72O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-23-41(44)45-36-28-30-42(5)35(32-36)24-25-37-39-27-26-38(34(4)22-20-21-33(2)3)43(39,6)31-29-40(37)42/h12-13,24-25,33-34,36,38-40H,7-11,14-23,26-32H2,1-6H3/b13-12-/t34-,36+,38-,39+,40+,42+,43-/m1/s1 |
InChI-Schlüssel |
FORDEKNNNFLOGX-QEUACJNYSA-N |
Isomerische SMILES |
CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Kanonische SMILES |
CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


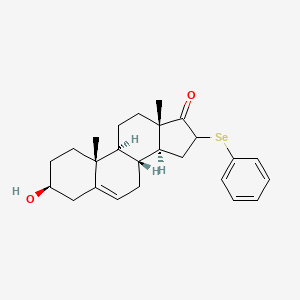


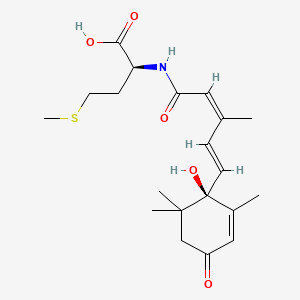
![[(4R,7aR,12bS)-3-(cyclopropylmethyl)-7-oxo-4a-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-ylcarbamoyloxy]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] acetate](/img/structure/B13443840.png)
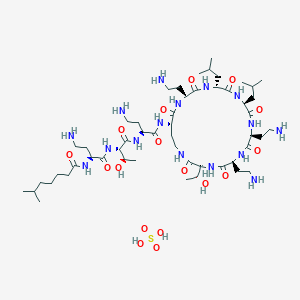
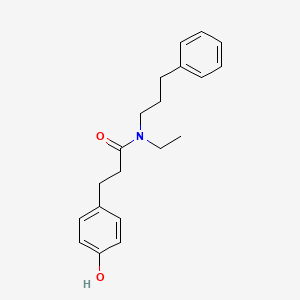
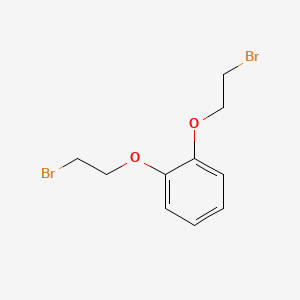
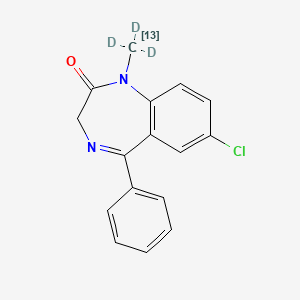

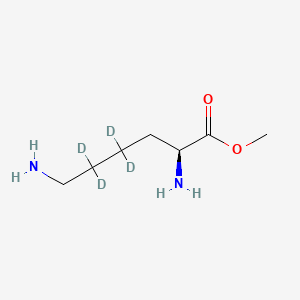
![chloromethyl-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethyl-(2-hydroxyethyl)azanium;iodide](/img/structure/B13443880.png)

